
4-chloro-N-(pyridin-2-yl)benzenesulfonamide
Overview
Description
4-Chloro-N-(pyridin-2-yl)benzenesulfonamide is an organic compound with the molecular formula C11H9ClN2O2S It is characterized by the presence of a chloro group attached to a benzene ring, which is further connected to a sulfonamide group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the para position of the benzene ring undergoes nucleophilic substitution under alkaline conditions. Key findings include:
Table 1: Substitution Reactions at Chlorine Position
The pyridine ring facilitates electron withdrawal, enhancing the electrophilicity of the benzene ring and accelerating substitution kinetics .
Sulfonamide Nitrogen Reactivity
The sulfonamide nitrogen participates in alkylation and acylation reactions:
Key Observations:
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Alkylation: Reaction with methyl iodide in NaOH/EtOH yields N-methyl-4-chloro-N-(pyridin-2-yl)benzenesulfonamide (85% yield).
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Acylation: Treatment with acetyl chloride in pyridine produces the N-acetyl derivative (91% yield) .
Mechanistic Insight:
The lone pair on the sulfonamide nitrogen attacks electrophilic reagents, with steric hindrance from the pyridinyl group influencing regioselectivity .
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes EAS at the meta position relative to the sulfonamide group:
Table 2: EAS Reactions
Reaction | Reagent | Conditions | Major Product |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 4-Chloro-3-nitro-N-(pyridin-2-yl)benzenesulfonamide |
Sulfonation | Fuming H₂SO₄ | 100°C, 4 h | 4-Chloro-3-sulfo-N-(pyridin-2-yl)benzenesulfonamide |
Bromination | Br₂/FeBr₃ | RT, 1 h | 4-Chloro-3-bromo-N-(pyridin-2-yl)benzenesulfonamide |
The sulfonamide group acts as a meta-directing deactivating group, while the chlorine atom exerts an ortho/para-directing effect .
Oxidation and Reduction
Oxidation:
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Treatment with KMnO₄/H₂SO₄ oxidizes the pyridine ring to pyridine N-oxide, altering electronic properties (73% yield) .
Reduction: -
Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a sulfinic acid derivative (68% yield) .
Radical-Mediated Reactions
Under iodine/TBHP conditions, the compound participates in chemodivergent reactions:
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Bromination: Generates 3-bromoimidazo[1,2-a]pyridine derivatives via radical intermediates .
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Amidation: Forms N-(pyridin-2-yl) amides through C–C bond cleavage (42–88% yields) .
Mechanistic Pathway:
textPyridinium salt → Radical intermediate → Bromination/Amidation
Radical trapping experiments confirm the involvement of t-BuO- radicals .
Biological Activity Modulation Through Chemical Modifications
Structural modifications significantly impact pharmacological properties:
Table 3: Bioactivity of Derivatives
Derivative | IC₅₀ (CA IX Inhibition) | Antibacterial Efficacy (S. aureus) |
---|---|---|
4-Chloro-3-nitro variant | 10.93 nM | 80.69% inhibition at 50 µg/mL |
N-Methylated derivative | 25.06 nM | 69.74% inhibition at 50 µg/mL |
3-Bromo variant | 15.55 nM | 77.52% biofilm inhibition |
Derivatives with electron-withdrawing groups show enhanced carbonic anhydrase IX (CA IX) inhibition and antibacterial activity .
Comparative Reactivity Analysis
Sulfonamide vs. Amide Analogs:
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
This compound has been investigated for its efficacy as a therapeutic agent, particularly in treating bacterial infections and certain types of cancer. Research indicates that sulfonamide derivatives, including 4-chloro-N-(pyridin-2-yl)benzenesulfonamide, exhibit antibacterial properties by inhibiting bacterial growth through interference with folate synthesis pathways.
Case Study: Anticancer Activity
A study highlighted the compound's potential as an anticancer agent. It was evaluated against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7. The results demonstrated significant inhibition of cell proliferation at concentrations ranging from 1.52 to 6.31 μM, with selectivity ratios indicating a preference for cancerous cells over normal cells .
Compound | IC50 (μM) | Selectivity Ratio |
---|---|---|
This compound | 1.56 | 5.5 - 17.5 |
Biological Research
Enzyme Inhibition Studies
The compound has been utilized in studies focused on enzyme inhibition, particularly targeting carbonic anhydrase (CA) enzymes, which play crucial roles in various physiological processes. The derivatives exhibited selective inhibition against CA IX, a target in cancer therapy.
Mechanism of Action
The mechanism involves binding to specific active sites on enzymes, leading to reduced activity. This inhibition can disrupt metabolic processes crucial for tumor growth and bacterial survival .
Enzyme | IC50 (nM) |
---|---|
CA IX | 10.93 - 25.06 |
CA II | 1.55 - 3.92 |
Industrial Applications
Synthesis of Complex Organic Molecules
In industrial settings, this compound serves as a building block for synthesizing more complex organic compounds. Its unique chemical structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation reactions.
Case Study: Pharmaceutical Manufacturing
The compound's role in pharmaceutical manufacturing has been explored due to its ability to enhance the properties of final products through structural modifications during synthesis.
Summary of Applications
The following table summarizes the primary applications of this compound:
Application Area | Description |
---|---|
Medicinal Chemistry | Investigated for antibacterial and anticancer properties; inhibits folate synthesis in bacteria. |
Biological Research | Used in enzyme inhibition studies; targets carbonic anhydrase for cancer treatment. |
Industrial Synthesis | Acts as a building block for complex organic molecules; enhances pharmaceutical product properties. |
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction is often facilitated by the electron-deficient nature of the aryl group, which enhances the binding affinity to the target enzyme .
Comparison with Similar Compounds
4-Amino-N-(pyridin-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of a chloro group.
2-Chloro-4-fluorophenyl sulfonamide: Contains a fluorine atom in addition to the chlorine atom.
Uniqueness: 4-Chloro-N-(pyridin-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and pyridinyl groups allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
4-Chloro-N-(pyridin-2-yl)benzenesulfonamide, also known as a benzenesulfonamide derivative, is a compound of significant interest due to its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibitory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a sulfonamide group attached to a pyridine ring and a chlorinated aromatic system. This unique structure contributes to its biological properties.
Antibacterial Activity
Research indicates that benzenesulfonamides exhibit notable antibacterial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.025 mg/mL |
This compound | Escherichia coli | 0.020 mg/mL |
These findings suggest that the compound may act effectively against both Gram-positive and Gram-negative bacteria, with potential applications in treating bacterial infections .
Anticancer Activity
The anticancer properties of benzenesulfonamides, including this compound, have been investigated in several studies. Notably, one study reported that derivatives of benzenesulfonamides induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
Case Study: Anticancer Activity
A specific derivative exhibited an IC50 value of 3 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism involved the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. For example, the inhibition of carbonic anhydrase (CA) IX has been highlighted as a significant mechanism of action for related benzenesulfonamides.
Enzyme Type | IC50 Value (nM) | Selectivity |
---|---|---|
Carbonic Anhydrase IX | 10.93 | High |
Carbonic Anhydrase II | 1.55 | Moderate |
The selectivity for CA IX over CA II suggests potential therapeutic applications in cancer treatment, particularly in targeting tumor-associated enzymes .
Molecular Modeling Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins. These studies reveal favorable interactions that enhance its biological activity.
Binding Affinity Analysis
The binding affinity of the compound to CA IX was predicted through molecular dynamics simulations, showing a strong interaction profile that correlates with its observed inhibitory activity .
Properties
IUPAC Name |
4-chloro-N-pyridin-2-ylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTLMGYPRQPZJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279377 | |
Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-38-3 | |
Record name | 1213-38-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12533 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-chloro-N-(pyridin-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20279377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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